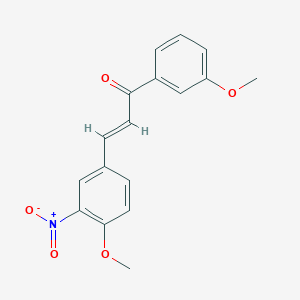![molecular formula C19H22N2O3 B5329030 N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B5329030.png)
N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide, also known as MMPP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MMPP belongs to the class of benzamides and is known for its ability to modulate the activity of certain receptors in the brain.
Applications De Recherche Scientifique
N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide has been studied extensively for its potential applications in the field of medicine. One of the primary research areas is the treatment of neurological disorders such as Parkinson's disease. This compound has been shown to modulate the activity of dopamine receptors in the brain, which are involved in the regulation of movement and mood. This makes this compound a potential candidate for the development of new drugs for the treatment of Parkinson's disease.
Another area of research is the use of this compound as a tool for studying the activity of certain receptors in the brain. This compound has been used to study the activity of the sigma-1 receptor, which is involved in the regulation of mood, anxiety, and pain. This compound has also been used to study the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Mécanisme D'action
N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide modulates the activity of certain receptors in the brain by binding to them and either activating or inhibiting their activity. For example, this compound has been shown to activate the sigma-1 receptor, which leads to the release of certain neurotransmitters in the brain. This compound has also been shown to inhibit the activity of the dopamine transporter, which leads to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the receptor that it modulates. For example, the activation of the sigma-1 receptor by this compound leads to the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and anxiety. The inhibition of the dopamine transporter by this compound leads to an increase in dopamine levels in the brain, which can improve motor function in individuals with Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide for lab experiments is its ability to modulate the activity of specific receptors in the brain. This allows researchers to study the effects of receptor activation or inhibition on various physiological processes. However, one limitation of this compound is its potential toxicity at high doses. Therefore, researchers must be careful when designing experiments using this compound to ensure that the doses used are safe and do not cause harm to the subjects.
Orientations Futures
There are several future directions for research on N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide. One direction is the development of new drugs for the treatment of Parkinson's disease based on the structure of this compound. Another direction is the use of this compound as a tool for studying the activity of other receptors in the brain. Additionally, researchers could explore the potential of this compound for the treatment of other neurological disorders such as depression and anxiety.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its ability to modulate the activity of certain receptors in the brain and has potential applications in the treatment of Parkinson's disease and other neurological disorders. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide involves several steps, including the reaction of 5-methoxy-2-(4-morpholinyl)aniline with 4-methylbenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain this compound in high purity. This method has been optimized to produce this compound in large quantities for research purposes.
Propriétés
IUPAC Name |
N-(5-methoxy-2-morpholin-4-ylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14-3-5-15(6-4-14)19(22)20-17-13-16(23-2)7-8-18(17)21-9-11-24-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOUSZNFPSANFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorophenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5328955.png)

![1-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5328970.png)
![4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5328977.png)

![methyl 4-({[(3-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5328990.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(isopropylthio)benzamide](/img/structure/B5328995.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl][1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5328999.png)

![4-(4-bromobenzoyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329022.png)
![ethyl 2-[4-(allyloxy)-3,5-diiodobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329037.png)
![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5329039.png)

![5-amino-3-{1-cyano-2-[5-(2,4-dichlorophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5329055.png)